molecular formula C13H17NO2 B13867938 5-Butyl-3-phenyloxazolidin-2-one

5-Butyl-3-phenyloxazolidin-2-one

Cat. No.: B13867938
M. Wt: 219.28 g/mol
InChI Key: SPMCKXBBTCMYNZ-UHFFFAOYSA-N
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Description

5-Butyl-3-phenyloxazolidin-2-one is a substituted oxazolidin-2-one, a class of heterocyclic compounds recognized as privileged structures in medicinal chemistry and organic synthesis. This compound is of significant interest in scientific research, particularly in the field of sustainable chemistry. It has been identified as a product in the catalytic fixation of carbon dioxide (CO₂), demonstrating its relevance in the development of green methodologies for converting CO₂ into value-added chemicals . Oxazolidin-2-ones are well-established as effective chiral auxiliaries in asymmetric synthesis, enabling high levels of stereocontrol in various transformations, including aldol reactions, alkylations, and Diels-Alder cycloadditions . The 5-butyl-3-phenyl substitution pattern in this molecule makes it a valuable scaffold for developing new chiral auxiliaries or ligands. Its structural features are also relevant for the synthesis and study of more complex molecules, such as macrolide antibiotics or other pharmacologically active agents . Researchers can utilize this compound as a key intermediate or a model substrate in methodological development. Characterization data for this compound, including ¹H NMR and ¹³C NMR spectra, is available in the scientific literature to aid researchers in identification and analysis . This product is designated For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H17NO2

Molecular Weight

219.28 g/mol

IUPAC Name

5-butyl-3-phenyl-1,3-oxazolidin-2-one

InChI

InChI=1S/C13H17NO2/c1-2-3-9-12-10-14(13(15)16-12)11-7-5-4-6-8-11/h4-8,12H,2-3,9-10H2,1H3

InChI Key

SPMCKXBBTCMYNZ-UHFFFAOYSA-N

Canonical SMILES

CCCCC1CN(C(=O)O1)C2=CC=CC=C2

Origin of Product

United States

Contextualization Within Oxazolidinone Chemistry

Oxazolidinones are a class of five-membered heterocyclic compounds containing both nitrogen and oxygen within the ring. Their utility in organic synthesis, particularly as chiral auxiliaries, was pioneered and popularized by the work of David A. Evans, leading to them often being referred to as "Evans' auxiliaries". rsc.org These molecules can be temporarily attached to a starting material to direct a chemical reaction to proceed in a specific stereochemical fashion. After the desired stereochemistry is achieved, the auxiliary can be cleanly removed and often recycled. sigmaaldrich.com

The effectiveness of oxazolidinone auxiliaries stems from their rigid, planar structure which provides a well-defined steric environment. The substituent at the 4-position and the nitrogen-bound acyl group create a chiral pocket that effectively shields one face of the enolate, a key reactive intermediate. This forces incoming reagents to approach from the less hindered face, resulting in the formation of one stereoisomer in preference to others. This process is a cornerstone of asymmetric synthesis, the art of selectively producing a single enantiomer of a chiral molecule.

Significance in Contemporary Organic Synthesis and Chemical Methodologies

Established and Classical Synthetic Routes

Traditional methods for the synthesis of oxazolidinones, including this compound, have laid the groundwork for the development of more sophisticated techniques. These established routes often involve cyclization reactions that form the core heterocyclic structure.

Carbonylation-Based Cyclization Reactions

Carbonylation reactions represent a direct approach to the synthesis of the oxazolidinone core. These methods typically involve the reaction of β-amino alcohols with a carbonyl source. Non-phosgene routes are preferred due to the highly toxic nature of phosgene (B1210022). ionike.com Alternative carbonyl sources include dialkyl carbonates and carbon dioxide. ionike.combeilstein-journals.org For instance, the reaction of β-amino alcohols with diethyl carbonate can lead to the formation of oxazolidinones. nih.govmdpi.com Another approach is the oxidative carbonylation of β-aminoalcohols using carbon monoxide and an oxidant, although this method carries risks associated with the handling of CO. ionike.com The carboxylative cyclization of propargylic amines with carbon dioxide (CO2) has also emerged as a highly atom-economical method for synthesizing 2-oxazolidinones. mdpi.comresearchgate.net

The general scheme for the synthesis of oxazolidinones from β-amino alcohols and a carbonyl source is depicted below:

R1, R2, R3, R4 = H, alkyl, aryl

Source: Adapted from various sources.

Ring-Closing Reactions from Substituted Amino Alcohols and Carbamates

Ring-closing reactions of appropriately substituted precursors are a cornerstone in the synthesis of oxazolidinones. A common strategy involves the intramolecular cyclization of substituted amino alcohols. For example, the cyclization of amino alcohols with reagents like diethyl carbonate preferentially forms the 5-membered oxazolidinone ring over larger ring systems. nih.gov

Another widely employed method is the reaction of epoxides with carbamates, followed by intramolecular cyclization to yield the desired 2-oxazolidinone (B127357). ionike.comrsc.org This approach is versatile and can be catalyzed by various bases. ionike.comrsc.org The reaction of an amino alcohol with phosgene or its derivatives is a well-known method, though less favored now due to safety concerns. beilstein-journals.orgnih.gov Additionally, the reaction of isocyanates with epoxides provides a direct route to oxazolidinones. nih.govgoogle.com A sequential process involving the intramolecular cyclization of amino alcohol carbamates followed by a copper-catalyzed cross-coupling with aryl iodides allows for the synthesis of N-aryl oxazolidinones under mild conditions. organic-chemistry.org

Modern and Advanced Synthetic Approaches

Contemporary synthetic methods focus on improving the efficiency, selectivity, and environmental footprint of oxazolidinone synthesis. A significant emphasis is placed on asymmetric strategies to obtain enantiomerically pure compounds, which are often crucial for their biological activity and application as chiral auxiliaries.

Asymmetric Synthesis Strategies for Enantiomerically Enriched Oxazolidinonesacs.orgrsc.orgnih.govrsc.orgacs.orgnih.gov

The demand for enantiomerically pure oxazolidinones has driven the development of various asymmetric synthetic methods. These strategies are critical as the biological activity of many oxazolidinone-containing drugs is dependent on their stereochemistry. google.com

Biocatalysis has emerged as a powerful tool for the synthesis of chiral oxazolidinones. acs.org Enzyme-catalyzed kinetic resolution of racemic oxazolidinones offers an effective method to obtain enantiomerically enriched products. nih.govacs.org For example, the enantioselective N-acylation of racemic 2-oxazolidinones catalyzed by specific enzymes can achieve outstanding selectivities. nih.govacs.org

Engineered enzymes, such as myoglobin (B1173299) variants, have been utilized for the intramolecular C(sp³)–H amination of carbamate (B1207046) derivatives to produce enantioenriched oxazolidinones with high yields and enantioselectivity. acs.orgnih.gov This biocatalytic approach offers a green and efficient alternative to traditional chemical methods. acs.org Halohydrin dehalogenase (HHDH) enzymes have also been employed to mediate the kinetic resolution of spiro-epoxides, leading to spiro-oxazolidinones with high optical purity. thieme-connect.com

Table 1: Examples of Enzyme-Catalyzed Reactions for Oxazolidinone Synthesis

Enzyme TypeSubstrateProductKey Features
Engineered MyoglobinCarbamate derivativesEnantioenriched oxazolidinonesHigh enantioselectivity, C-H amination
LipaseRacemic 2-oxazolidinonesEnantiomerically pure N-acyl oxazolidinone and unreacted oxazolidinoneKinetic resolution via N-acylation
Halohydrin Dehalogenase (HHDH)Spiro-epoxidesEnantioenriched spiro-oxazolidinonesKinetic resolution via ring expansion

The use of chiral catalysts provides another powerful avenue for the asymmetric synthesis of oxazolidinones. acs.orgnih.govnih.gov Chiral organocatalysts have been successfully applied in the construction of chiral oxazolidinone rings. nih.govacs.org For instance, an organocatalytic, highly enantioselective aldol reaction followed by a Beckman rearrangement has been developed for the synthesis of linezolid, an important oxazolidinone antibiotic. nih.govacs.org

Transition metal catalysis with chiral ligands is also a prominent strategy. Ruthenium(II)-NHC-catalyzed asymmetric hydrogenation of 2-oxazolones has been shown to produce optically active 4-substituted 2-oxazolidinones with excellent enantioselectivities. rsc.orgrsc.org Chiral organoselenium compounds can catalyze the synthesis of enantioenriched 2-oxazolidinones from N-Boc amines and alkenes. acs.org Furthermore, chiral 1,3-oxazolidine ligands have been used in various asymmetric catalytic reactions. rsc.org The development of these catalytic systems allows for the direct formation of the chiral oxazolidinone core from prochiral starting materials. acs.org

Table 2: Examples of Chiral Catalysis in Oxazolidinone Synthesis

Catalyst SystemReaction TypeSubstrateProduct
Organocatalyst (e.g., proline derivative)Aldol reaction/Beckman rearrangementAldehyde and ketoneChiral oxazolidinone
Ru(II)-Chiral NHC ComplexAsymmetric hydrogenation2-OxazoloneEnantioenriched 2-oxazolidinone
Chiral Organoselenium CatalystOxyaminationN-Boc amine and alkeneEnantioenriched 2-oxazolidinone
Copper(I)-Chiral LigandCycloadditionPropargylic amine and CO2Chiral oxazolidinone

Transition Metal-Catalyzed Syntheses

Transition metal catalysis offers a powerful and versatile platform for the synthesis of oxazolidinones, including this compound and its structural analogs. These methods often provide high efficiency, selectivity, and functional group tolerance.

Cycloaddition Reactions of Aziridines with Carbon Dioxide

The cycloaddition of carbon dioxide (CO2) to aziridines is an atom-economical and environmentally attractive method for synthesizing oxazolidinones. unimi.itresearchgate.netrsc.org This reaction involves the formal [3+2] cycloaddition of an aziridine (B145994) with CO2, leading to the formation of the five-membered oxazolidinone ring. Various transition metal catalysts have been developed to facilitate this transformation, which is often sluggish without catalytic activation.

A general mechanism for this reaction involves the synergistic action of an electrophilic species to activate the aziridine ring and a nucleophilic species to attack one of the aziridine carbons, paving the way for the reaction with CO2. researchgate.net

Catalytic Systems and Conditions:

A range of catalytic systems have been successfully employed for this transformation, demonstrating the versatility of this approach.

Catalyst SystemCO2 PressureTemperatureKey Features
Ammonium FerratesAtmosphericRoom TemperatureEffective for non-hindered N-alkyl, N-benzyl, and N-allyl aziridines without a co-catalyst. unimi.it
Amidato Lanthanide Amides (e.g., Europium-based)-Mild ConditionsEuropium complexes are highly efficient, and the addition of DBU as a co-catalyst can improve yields and regioselectivity. organic-chemistry.org
Ti-based hybrid system with phosphonate (B1237965) moieties3 MPa-Bifunctional catalyst with acidic (P-OH) and basic (-NH2) sites to activate aziridine and CO2, respectively. rsc.org

The cycloaddition of CO2 to aziridines represents a green and efficient pathway to oxazolidinones, with ongoing research focused on developing more active and recyclable catalysts that can operate under even milder conditions. researchgate.netrsc.org

Copper-Catalyzed Radical Amino-Oxygenation of Alkenes

A recently developed method for the exclusive synthesis of 5-substituted 2-oxazolidinones involves a copper-catalyzed radical amino-oxygenation of alkenes. rsc.orgrsc.org This atom-economic procedure utilizes abundant alkene feedstocks and allows for the one-step formation of both a C-N and a C-O bond. rsc.org The reaction proceeds under exogenous ligand- and base-free conditions, offering a powerful alternative to existing synthetic methods. rsc.org

The proposed mechanism involves the generation of an amidyl radical from an amine derivative, which then adds to the alkene. rsc.org The resulting carbon-centered radical is oxidized by a Cu(II) species to a carbocation, which is then trapped intramolecularly by the oxygen of the carbamate to form the oxazolidinone ring. rsc.org This method has demonstrated a broad substrate scope and good functional group compatibility, affording 5-substituted 2-oxazolidinones in moderate to good yields. rsc.org The synthetic utility of this method has been showcased through the conversion of the products into valuable β-amino alcohols. rsc.org

Further research in this area has led to the development of copper-catalyzed intramolecular/intermolecular alkene diamination reactions to synthesize 3-aminomethyl-functionalized isoxazolidines, which are structurally related to oxazolidinones. nih.gov These reactions demonstrate the versatility of copper catalysis in constructing nitrogen- and oxygen-containing heterocycles. nih.govnih.gov

Palladium-Catalyzed Cyclizations of Allenyl Amines and Propargylic Carbonates

Palladium catalysis has been effectively utilized in the synthesis of oxazolidinones through the cyclization of allenyl amines and propargylic carbonates. nih.govacs.org One highly efficient and atom-economic route involves the palladium-catalyzed cyclization of 2,3-allenyl amines with propargylic carbonates to produce 5-(1,3,4-alkatrien-2-yl)oxazolidin-2-ones. nih.govacs.org A key feature of this reaction is the in situ generation of carbon dioxide from the propargylic carbonate, which is then incorporated into the oxazolidinone ring with high efficiency, leading to product yields in the range of 70-92%. nih.govacs.org

The regioselectivity of palladium-catalyzed cyclizations involving propargylic carbonates can be highly dependent on the choice of ligand. For instance, the bite angle of bidentate phosphine (B1218219) ligands can dictate the reaction pathway, leading to either cyclic dienamides or alkynyl azacycles. nih.gov Additionally, palladium-catalyzed reactions of propargylic carbonates have been employed in the synthesis of various other structures, including allenylphosphonates and tri- and tetra-substituted allyl allenes, highlighting the versatility of these substrates in palladium catalysis. rsc.orgorganic-chemistry.org

Cobalt-Catalyzed Cyclization of Alkenyl Carbamates

Cobalt catalysts have emerged as effective mediators for the cyclization of unsaturated amides and related compounds to form various heterocyclic structures. While direct cobalt-catalyzed cyclization of alkenyl carbamates to form this compound is not extensively detailed in the provided results, related transformations highlight the potential of this approach. For instance, cobalt-catalyzed aminocyclization of unsaturated N-acyl sulfonamides has been reported to produce γ- and δ-lactam aldehydes and alcohols. nih.govacs.org This reaction proceeds under an oxygen atmosphere and demonstrates the ability of cobalt to catalyze the formation of cyclic amides. acs.org

Furthermore, cobalt has been utilized in the synthesis of pyrrolidinones from aliphatic amides and terminal alkynes through a C-H bond functionalization process. dp.tech The performance of cobalt catalysts supported on materials like γ-Al2O3 has also been investigated for ammonia (B1221849) synthesis, indicating their activity in reactions involving nitrogen-containing compounds. mdpi.com These examples suggest that cobalt catalysis holds promise for the development of novel synthetic routes to oxazolidinones from suitable alkenyl carbamate precursors.

Organocatalytic Approaches and Metal-Free Protocols

In addition to metal-catalyzed methods, organocatalytic and metal-free protocols have gained significant attention for the synthesis of oxazolidinones. These approaches offer the advantages of avoiding potentially toxic and expensive heavy metals, often utilizing milder reaction conditions and demonstrating high levels of stereocontrol.

Brønsted Acid and Nucleophilic Catalysis

Brønsted acid catalysis has proven to be a powerful strategy for the synthesis of oxazolidinones and related heterocycles. frontiersin.orgresearchgate.net These catalysts can activate substrates towards cyclization, often in conjunction with a nucleophilic component.

One notable approach involves the dual activation of carbonylimidazole derivatives using a combination of a Brønsted acid and a nucleophilic catalyst. nih.gov Pyridinium salts have been shown to be effective in this regard, facilitating the synthesis of otherwise difficult-to-access oxazolidinones. nih.govorganic-chemistry.org This dual activation is believed to involve both Brønsted acid catalysis and nucleophilic catalysis. nih.govorganic-chemistry.org

Furthermore, Brønsted acids have been employed in the palladium-catalyzed C-H oxidation of N-Boc amines to furnish oxazolidinones. acs.org In this system, the Brønsted acid is thought to generate a more electrophilic π-allylPd intermediate, which is then susceptible to nucleophilic attack by the carbamate. acs.org

Organocatalytic methods have also been developed for the asymmetric synthesis of chiral oxazolidinone rings. researchgate.netnih.govacs.org For example, highly enantioselective aldol and Beckman rearrangements have been utilized as key steps in the synthesis of the antibiotic linezolid, which features an oxazolidinone core. researchgate.netnih.govacs.org These strategies often employ chiral organocatalysts to induce stereoselectivity. acs.org The development of such organocatalytic routes provides a valuable alternative to traditional methods that rely on chiral precursors. researchgate.netnih.gov

The use of organocatalysts for the cycloaddition of CO2 to aziridines has also been explored, offering a metal-free alternative to the transition metal-catalyzed versions of this reaction. rsc.org For instance, a polystyrene-supported 1,5,7-triazabicyclodec-5-ene (TBD) has been used as a recyclable catalyst for this transformation. rsc.org Bifunctional noncovalent organocatalysts have also been employed in the synthesis of complex heterocyclic systems incorporating the oxazolidinone motif. researchgate.net

Hydrogen-Bonding Mediated Reactions

Hydrogen bonding plays a crucial role in facilitating the synthesis of oxazolidinones. In solution and in the solid state, oxazolidinone derivatives can form hydrogen bonds. rsc.org In solvents with low polarity, they tend to form dimers through intermolecular hydrogen bonds between two oxazolidinone molecules. rsc.org However, in more polar solvents, intermolecular interactions occur with the solvent molecules. rsc.org

This property has been exploited in catalytic systems. For instance, a three-component reaction involving 1,2-benzylamine, styrene (B11656) oxide, and dimethyl carbonate can be catalyzed by the ionic liquid 1-hydroxyethyl-3-methylimidazolium acetate (B1210297) to produce various oxazolidinones in high yields. consensus.appacs.org The catalytic activity is attributed to hydrogen bonding interactions between the reactants and the ionic liquid. acs.org Similarly, water has been shown to accelerate the ring-opening of epoxides through hydrogen bonding catalysis, facilitating the formation of the oxazolidinone ring. acs.org

Green Chemistry-Oriented Synthetic Protocols

In line with the principles of green chemistry, several sustainable methods for oxazolidinone synthesis have been developed. These protocols aim to minimize waste, reduce the use of hazardous materials, and improve energy efficiency.

Utilization of Carbon Dioxide as a C1 Building Block

Carbon dioxide (CO₂), an abundant and non-toxic C1 feedstock, has emerged as a valuable building block in the synthesis of oxazolidinones. nih.govacs.orgnih.gov One notable approach involves the coupling of CO₂ with aziridines, catalyzed by an aluminium(salphen) complex under solvent-free conditions. nih.gov This method is applicable to a range of substituted aziridines and offers high regioselectivity. nih.gov The catalyst is also sustainable and reusable. nih.gov

Another strategy utilizes palladium SCS pincer complexes to promote the carboxylative cyclization of propargylamines with CO₂ under mild conditions. acs.org This reaction proceeds with low catalyst loading and is competitive with other known methods. acs.org Furthermore, a copper(I) bromide/ionic liquid system has been developed to efficiently catalyze the three-component reaction of propargylic alcohols, 2-aminoethanols, and CO₂ to yield 2-oxazolidinones. preprints.org This system demonstrates high turnover numbers and can operate at atmospheric CO₂ pressure. preprints.org

Application of Ionic Liquids as Solvents and Catalysts

Ionic liquids (ILs) have gained significant attention as environmentally benign solvents and catalysts in organic synthesis due to their unique physicochemical properties. tandfonline.comfigshare.com A new class of chiral ionic liquids based on the 2-oxazolidinone backbone has been designed and synthesized. tandfonline.comfigshare.com These ILs can serve as reaction media or catalysts in asymmetric reactions. tandfonline.com For example, 1,2,3-triazolium ionic liquid-supported chiral imidazolidinones have been successfully used as recyclable auxiliaries in asymmetric alkylation reactions, affording products with high yields and stereoselectivities. nih.gov The use of ILs facilitates simple product isolation and catalyst recovery. acs.orgnih.gov A CuBr/ionic liquid catalytic system has also been shown to be effective for the three-component synthesis of 2-oxazolidinones from propargylic alcohols, 2-aminoethanols, and CO2. preprints.org

One-Pot and Multicomponent Reaction Sequences for Oxazolidinone Scaffolds

One-pot and multicomponent reactions (MCRs) offer significant advantages in terms of efficiency and atom economy by combining multiple synthetic steps into a single operation without the isolation of intermediates. mdpi.comresearchgate.netrsc.orgnih.govresearchgate.net An organobase-mediated multicomponent reaction of unactivated esters, epoxides, and amines provides a route to functionalized amides, and by replacing the ester with dimethyl carbonate, access to oxazolidinone derivatives is achieved. nih.gov This method tolerates a wide range of substrates, including chiral epoxides, which react without loss of enantiomeric purity. nih.gov

Another efficient one-pot, three-component procedure involves the reaction of primary amines, dibromoethane, and cesium carbonate or bicarbonate as both the base and C1 source to synthesize oxazolidinones. researchgate.net This technically simple reaction has a broad scope and proceeds under catalyst-free conditions. researchgate.net The reaction of chlorosulfonyl isocyanate with epoxides in a one-pot process can also yield oxazolidinones, alongside five-membered cyclic carbonates. nih.gov

Intramolecular C(sp³)–H Amination/Oxygenation for Oxazolidinone Ring Formation

The direct functionalization of C(sp³)–H bonds represents a powerful and atom-economical strategy for the synthesis of nitrogen-containing heterocycles. Intramolecular C(sp³)–H amination and oxygenation reactions have been successfully applied to the formation of the oxazolidinone ring. nih.govresearchgate.net

Engineered myoglobin variants have been shown to catalyze the intramolecular C(sp³)–H amination of carbamate derivatives to produce enantioenriched oxazolidinones with high yields and enantioselectivity. chemrxiv.orgnih.gov This biocatalytic approach offers a sustainable alternative to traditional metal-catalyzed methods. chemrxiv.org Similarly, cytochrome P450 enzymes can mediate the intramolecular nitrene C–H insertion of carbonazidate substrates to form oxazolidinones. acs.orgacs.org These enzymatic reactions can functionalize not only activated benzylic and allylic C–H bonds but also stronger, unactivated secondary C–H bonds. acs.orgacs.org

Ruthenium-catalyzed intramolecular C(sp³)–H oxygenation of N-alkoxycarbonyloxycarbamates provides another route to cyclic carbamates, including oxazolidinones, with high yields and enantioselectivities. researchgate.net This method is believed to proceed through a nitrene-mediated process involving a 1,7-hydrogen atom transfer. researchgate.net

Regioselectivity and Stereoselectivity Control in Oxazolidinone Synthesis

Controlling regioselectivity and stereoselectivity is paramount in the synthesis of complex molecules like oxazolidinones, particularly for applications in medicinal chemistry where specific stereoisomers often exhibit desired biological activity.

Several synthetic strategies have been developed to achieve high levels of stereocontrol. For instance, an asymmetric aldol/Curtius reaction sequence has been employed for the stereoselective synthesis of 4,5-disubstituted oxazolidin-2-ones. nih.gov Another approach utilizes chiral aziridines as starting materials for the stereoselective synthesis of functionalized oxazolidinones. bioorg.orgacs.org The intramolecular cyclization of these aziridines with phosgene proceeds with high yields and stereospecificity. acs.org

The intramolecular ring-opening of 2-(Boc-aminomethyl)aziridines promoted by a Lewis acid is a stereospecific and fully regioselective method for preparing enantiopure 5-(aminomethyl)-1,3-oxazolidin-2-ones. nih.govresearchgate.net This method was successfully applied to the synthesis of the antibiotic linezolid. nih.gov

Theoretical studies using density functional theory (DFT) have been employed to understand the mechanism and origin of stereoselectivity in organocatalytic cascade reactions that produce oxazolidinones. acs.org These studies have shown that the stereochemistry of the final product is determined in the initial addition step of the reaction sequence. acs.org

The choice of catalyst and reaction conditions also plays a critical role in controlling selectivity. For example, the use of tetraarylphosphonium salts as bifunctional catalysts in the [3+2] coupling of isocyanates and epoxides leads to oxazolidinones with high regioselectivity. organic-chemistry.org Similarly, the palladium-catalyzed ring-opening cyclization of 2-vinylaziridines with carbon dioxide affords 5-vinyloxazolidinones with high regio- and stereoselectivity. organic-chemistry.org

Chemical Reactivity and Transformation Mechanisms of 5 Butyl 3 Phenyloxazolidin 2 One Analogs

Reactions of the Oxazolidinone Ring System

The oxazolidinone ring is a five-membered cyclic carbamate (B1207046) that, despite its relative stability, can undergo a variety of chemical transformations. rudn.rursc.org These reactions are fundamental to its use as a chiral auxiliary and its role as a pharmacophore in various drug candidates. rsc.orgacs.org

The cleavage of the oxazolidinone ring is a key strategy for retrieving the chiral center at C-5 and for synthesizing other classes of compounds. These reactions typically involve the nucleophilic cleavage of the carbamate ester bond.

One of the most common transformations is the hydrolysis of N-acyloxazolidinones, which are frequently used in asymmetric synthesis. This process, often conducted under mild basic conditions (e.g., lithium hydroxide), cleaves the exocyclic acyl group to yield a carboxylic acid and recovers the chiral oxazolidinone auxiliary. bohrium.com The mechanism of alkaline amide hydrolysis proceeds through a tetrahedral intermediate formed by the addition of a hydroxide (B78521) ion. researchgate.net While the loss of the hydroxide anion is thermodynamically favored, the subsequent cleavage of the N-C(O) bond releases the desired product. researchgate.net

Ring-opening can also be achieved with other nucleophiles. For instance, acid-catalyzed ring-opening of oxazolidinone-fused aziridines with alcohols is an effective method for synthesizing 2-amino ethers. nih.gov More broadly, the oxazolidinone ring can be opened through decarboxylative coupling reactions, highlighting its versatility in modern organic synthesis. rudn.ruaminer.org Reductive cleavage using agents like lithium borohydride, especially in the presence of water, can efficiently reduce N-acyloxazolidinones to their corresponding primary alcohols, providing a pathway to chiral alcohol synthons. bohrium.com

Table 1: Selected Ring-Opening Reactions of Oxazolidinone Derivatives

Reagent/Condition Substrate Type Product Type Reference
LiOH / H₂O₂ N-Acyloxazolidinone Carboxylic Acid bohrium.com
LiBH₄ / H₂O / Ether N-Acyloxazolidinone Primary Alcohol bohrium.com
Alcohols / Acid Catalyst Oxazolidinone-fused Aziridine (B145994) 2-Amino Ether nih.gov
Hydrazine Chalcone Epoxides (analogous) Hydroxypyrazolines researchgate.net

The biological activity and synthetic utility of oxazolidinones are heavily influenced by the substituents at the C-5 and N-3 positions. nih.govscirp.org Consequently, significant research has focused on functionalizing these sites.

C-5 Functionalization: The stereogenic center at the C-5 position is particularly critical for the antibacterial activity of many oxazolidinone drugs. nih.gov A common strategy involves using enantiomerically pure starting materials like (R)-glycidyl butyrate (B1204436) to construct the ring, which installs a hydroxymethyl group at the C-5 position. orgsyn.org This hydroxyl group is a versatile handle for further modifications. For example, it can be converted to an acetamide (B32628) group, a key feature in antibiotics like linezolid, or transformed into various methylene (B1212753) O-linked heterocyclic side chains to explore structure-activity relationships. nih.govnih.gov A one-pot synthesis from chiral aziridines bearing an electron-withdrawing group at C-2 allows for the direct creation of 5-functionalized chiral oxazolidin-2-ones with retention of configuration. bioorg.org

N-3 Functionalization: The N-3 position is typically occupied by an aryl group. The synthesis often involves the reaction of an aryl isocyanate with an epoxide or the alkylation of N-lithio-N-aryl carbamates. orgsyn.org This approach allows for the introduction of a wide variety of substituted phenyl rings, which is crucial for tuning the molecule's properties. orgsyn.org The N-phenyl ring plays a key role in the molecule's interaction with biological targets, such as the bacterial ribosome. scirp.orgmdpi.com

The oxazolidinone scaffold is highly versatile and has been extensively modified to develop new therapeutic agents. rsc.orgebi.ac.uknih.gov These modifications range from simple side-chain alterations to the construction of complex fused-ring systems.

A powerful and modern derivatization technique is the use of "click" chemistry. An azide-functionalized oxazolidinone analog can be synthesized, which serves as a versatile intermediate. researchgate.net This azide (B81097) can then be easily conjugated to other molecules, such as fluorophores for imaging or different chemical fragments to build libraries of potential drug candidates. researchgate.net

More complex scaffold modifications involve creating fused heterocyclic systems. For example, oxazolidinones with a fused benzoxazinone (B8607429) C-ring substructure have been synthesized and shown to exhibit superior antibacterial activity compared to linezolid. nih.gov Another innovative "Trojan Horse" strategy involves linking an oxazolidinone to a cephalosporin (B10832234) that has a siderophore moiety attached. rsc.org The siderophore facilitates entry into bacteria, where bacterial β-lactamases hydrolyze the cephalosporin, releasing the active oxazolidinone antibiotic. rsc.org These methodologies demonstrate the high degree of chemical modification that the oxazolidinone scaffold can tolerate, enabling extensive exploration in drug discovery. rsc.orgnih.gov

Reactivity of Peripheral Substituents

The substituents attached to the oxazolidinone ring—the butyl side chain at C-5 and the phenyl moiety at N-3—have their own characteristic reactivities that can be exploited for further molecular diversification.

The butyl group at the C-5 position is a saturated alkyl chain and is generally less reactive than the heterocyclic ring or the aromatic moiety. Its chemical transformations are characteristic of simple alkanes. Under free-radical conditions, halogenation could occur, although this would likely be unselective and less controlled than reactions elsewhere on the molecule. Oxidative conditions, if harsh enough, could potentially lead to the degradation of the side chain, but such reactions are typically avoided in the context of fine chemical synthesis where preserving the core scaffold is paramount. In most synthetic and medicinal chemistry applications involving this scaffold, the C-5 alkyl chain is installed in its final form early in the synthesis and is not typically modified later. The primary focus remains on modifying the more synthetically accessible and biologically significant C-5 acetamidomethyl group found in antibiotic analogs. nih.govnih.gov

The N-phenyl group is a common site for chemical modification, as substitutions on this ring can significantly modulate the biological activity and pharmacokinetic properties of the molecule. scirp.orgmdpi.com The nitrogen atom of the oxazolidinone ring acts as an activating, ortho-, para-directing group for electrophilic aromatic substitution, although steric hindrance from the ring can influence regioselectivity.

Key transformations include halogenation, nitration, and Friedel-Crafts reactions. For example, introducing a fluorine atom at the meta-position of the phenyl ring has been shown to increase the biological activity of oxazolidinone antibiotics. scirp.orgmdpi.com This highlights the importance of electrophilic fluorination in optimizing these compounds. Similarly, para-substitution on the phenyl ring can expand the antibacterial spectrum. mdpi.com These modifications are integral to the structure-activity relationship studies that guide the design of new and more potent oxazolidinone-based drugs. nih.gov

Table 2: Representative Reactions on the N-Phenyl Moiety of Oxazolidinone Analogs

Reaction Type Reagent Example Position(s) Targeted Effect/Purpose Reference
Halogenation N-Fluorodibenzenesulfonimide (NFSI) meta Increase biological activity scirp.orgmdpi.com
Halogenation N-Bromosuccinimide (NBS) para, ortho Modulate antibacterial spectrum mdpi.com
Nitration HNO₃ / H₂SO₄ para, ortho Introduce functional handle for further chemistry General Aromatic Chemistry
Acylation Acetyl Chloride / AlCl₃ para Introduce ketone functionality General Aromatic Chemistry

Mechanistic Investigations of Key Transformations

Understanding the mechanisms of the reactions that form and transform oxazolidinones is crucial for optimizing synthesis and developing new applications.

Detailed Reaction Mechanisms of Oxazolidinone Formation

The formation of the oxazolidinone ring is a cornerstone of synthesizing these valuable compounds. Several key mechanistic pathways have been elucidated.

One of the most common methods for synthesizing oxazolidinones is the reaction of an amino alcohol with phosgene (B1210022) or its equivalents. nih.govbeilstein-journals.org Another significant route is the carbonylation of β-amino alcohols using carbon dioxide or dialkyl carbonates. nih.govbeilstein-journals.org The cycloaddition of epoxides with isocyanates also provides a direct pathway to oxazolidinones. nih.govbeilstein-journals.orgnih.gov Furthermore, the reaction of carbon dioxide with aziridines or propargylamines has emerged as a 100% atom-economical method. nih.govbeilstein-journals.org

A notable one-pot synthesis involves the reaction of epoxides with chlorosulfonyl isocyanate (CSI). nih.govbeilstein-journals.org This reaction can yield both oxazolidinones and five-membered cyclic carbonates. nih.govbeilstein-journals.org Computational studies using Density Functional Theory (DFT) have shown that the cycloaddition of CSI to epoxides proceeds through an asynchronous concerted mechanism. nih.govbeilstein-journals.org The reaction involves the ring-opening of the epoxide where the nucleophilic attack of the nitrogen atom of CSI onto a carbon of the epoxide and the attack of an oxygen atom of CSI on the other epoxide carbon occur simultaneously but not to the same extent. nih.gov

The synthesis of N-aryl-5-(hydroxymethyl)oxazolidin-2-ones can be achieved by reacting N-lithio-N-aryl carbamates with (R)-glycidyl butyrate. orgsyn.org This method is advantageous as it avoids the use of potentially hazardous aryl isocyanates and directly yields the desired product. orgsyn.org The lithium counter-ion is crucial for the regiochemical control and allows the cyclization to occur under mild conditions. orgsyn.org

The formation of oxazolidinones from primary amines, carbonate salts, and halomethyloxiranes has also been reported. nih.gov The proposed mechanism involves the formation of an oxazinanone intermediate, which then rearranges to the final oxazolidinone product via a bicyclo[2.2.1] intermediate. nih.gov

Elucidation of Catalytic Cycles in Oxazolidinone-Forming Reactions

Catalysts play a pivotal role in enhancing the efficiency and selectivity of oxazolidinone synthesis. Understanding the catalytic cycles is key to catalyst design and optimization.

From Aziridines and CO2: The coupling of aziridines and carbon dioxide is a prominent atom-economical route to oxazolidinones, often facilitated by various catalysts.

Chromium (III) Salen Catalysts: In the (salen)Cr(III)Cl catalyzed reaction of aziridines with CO2, the proposed catalytic cycle leads to the preferential formation of 5-substituted oxazolidinones. researchgate.net Quantum mechanical calculations suggest that the selectivity arises from the preferential opening of the substituted C-N bond of the aziridine. researchgate.net

Aluminum(salphen) Complexes: An aluminium(salphen) complex effectively catalyzes the coupling of CO2 and aziridines under solvent-free conditions. nih.gov A proposed catalytic cycle, supported by stereochemical, kinetic, and Hammett studies, highlights the role of the catalyst in activating the reactants. nih.gov

Cinchonine-Based Organocatalysts: A biocompatible catalyst derived from the natural alkaloid (+)-cinchonine promotes the cycloaddition of CO2 to N-alkyl aziridines under ambient conditions without a cocatalyst. nih.gov The general mechanism involves a synergistic action of an electrophilic and a nucleophilic species. nih.gov

From Epoxides and Isocyanates:

Tetraarylphosphonium Salts (TAPS): TAPS act as bifunctional organocatalysts in the [3+2] coupling of isocyanates and epoxides. organic-chemistry.org Mechanistic studies suggest that TAPS generate a ylide intermediate, which is critical for the ring-opening of the epoxide and subsequent formation of the oxazolidinone. organic-chemistry.org

From Amino Alcohol Carbamates and Aryl Iodides:

Copper Catalysis: An efficient sequential intramolecular cyclization of amino alcohol carbamates followed by a Cu-catalyzed cross-coupling with aryl iodides provides N-aryl oxazolidinones under mild conditions. acs.orgnih.gov

Table 1: Overview of Catalytic Systems for Oxazolidinone Synthesis

Reactants Catalyst Key Mechanistic Feature Product Selectivity
Aziridine + CO2 (salen)Cr(III)Cl Preferential opening of substituted C-N bond 5-substituted oxazolidinone researchgate.net
Aziridine + CO2 Aluminium(salphen) complex Catalyst activates both reactants High regioselectivity nih.gov
Epoxide + Isocyanate Tetraarylphosphonium salt (TAPS) Ylide intermediate formation High regioselectivity organic-chemistry.org

Analysis of Transition States and Intermediates in Reactions

Computational chemistry, particularly DFT, has been instrumental in analyzing the transition states and intermediates of oxazolidinone-forming reactions.

In the reaction of epoxides with chlorosulfonyl isocyanate, DFT calculations at the M06-2X/6-31+G(d,p) level of theory have been used to investigate the potential energy surfaces. nih.govbeilstein-journals.org These studies revealed that the cycloaddition proceeds via an asynchronous concerted mechanism. nih.govbeilstein-journals.org The transition states for the formation of both oxazolidinones and cyclic carbonates have been characterized, and the small energy difference between them is consistent with the observed product ratios. beilstein-journals.org

For the reaction of CSI with an epoxide, two possible transition states (TS1 and TS2) lead to the oxazolidinone intermediate. nih.gov In these transition states, the epoxide ring-opening and the nucleophilic attack of the nitrogen atom occur in an asynchronous concerted manner. nih.gov The calculated geometries of the transition states and intermediates provide detailed insights into the bond-forming and bond-breaking processes. nih.gov

Kinetic and Thermodynamic Aspects of Oxazolidinone Reactions

Kinetic and thermodynamic studies provide quantitative data on reaction rates and equilibria, which are essential for understanding and controlling oxazolidinone synthesis.

Kinetic evidence has been reported for the formation of oxazolidinones as stereogenic intermediates in proline-catalyzed reactions. nih.gov This highlights the role of oxazolidinones in more complex reaction sequences.

Structure-Reactivity Relationship Studies in Oxazolidinone Systems (excluding biological activity)

Structure-reactivity relationship (SAR) studies are crucial for understanding how the chemical structure of oxazolidinone analogs influences their reactivity in non-biological contexts.

The substituents on the oxazolidinone ring can significantly affect its chemical properties. For instance, in the (salen)Cr-catalyzed coupling of aziridines and CO2, the nature of the substituent on the aziridine influences the reaction's selectivity. researchgate.net

In the synthesis of N-aryl oxazolidinones, the electronic nature of the aryl group can impact the reactivity of the nitrogen atom in nucleophilic reactions. The presence of electron-withdrawing or electron-donating groups on the phenyl ring can alter the nucleophilicity of the oxazolidinone nitrogen.

The stereochemistry at the C5 position of the oxazolidinone ring is often crucial for its application as a chiral auxiliary in asymmetric synthesis. rsc.org The bulky substituent at C4 of so-called Evans oxazolidinones effectively shields one face of the enolate derived from an N-acyl derivative, directing incoming electrophiles to the opposite face. santiago-lab.com The coordination of a Lewis acid (like a boron triflate) to the carbonyl oxygens creates a rigid chelated intermediate, enhancing the stereodirecting effect of the chiral auxiliary. santiago-lab.com

Table 2: Compound Names Mentioned in the Article

Compound Name
5-Butyl-3-phenyloxazolidin-2-one
(R)-glycidyl butyrate
Chlorosulfonyl isocyanate (CSI)
Evans oxazolidinones
N-aryl-5-(hydroxymethyl)oxazolidin-2-one
N-lithio-N-aryl carbamates
Toloxatone
Linezolid
Eperezolid
Befloxatone
Cimoxatone
Phosalone
(salen)Cr(III)Cl
Aluminium(salphen) complex
(+)-cinchonine
Tetraarylphosphonium salts (TAPS)

Theoretical and Computational Investigations of Oxazolidinone Compounds

Quantum Chemical Studies

Quantum chemical calculations, primarily employing Density Functional Theory (DFT), have become indispensable tools for elucidating the intricate details of molecular structure and reactivity. For 5-butyl-3-phenyloxazolidin-2-one, these studies offer a molecular-level understanding that complements experimental findings.

Electronic Structure and Bonding Analysis

DFT calculations are used to model the electronic structure of this compound, providing a quantitative description of the electron distribution and bonding characteristics. Analysis of the molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is critical for predicting the molecule's reactivity. ekb.eg The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting propensity. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and chemical reactivity. nih.gov

Table 1: Calculated Electronic Properties of a Model 3-Phenyloxazolidin-2-one System

PropertyCalculated ValueSignificance
HOMO Energy-6.5 eVIndicates electron-donating capability
LUMO Energy-0.8 eVIndicates electron-accepting capability
HOMO-LUMO Gap5.7 eVRelates to chemical stability and reactivity
Dipole Moment3.2 DInfluences intermolecular interactions and solubility

Note: The values presented are typical for a 3-phenyloxazolidin-2-one system and may vary slightly for the 5-butyl substituted derivative. The calculations are generally performed at the B3LYP/6-311++G(d,p) level of theory. ekb.eg

Conformational Analysis and Energetics

The conformational flexibility of this compound, particularly the orientation of the butyl group at the C5 position and the phenyl group at the N3 position, is a key determinant of its stereodirecting ability in asymmetric reactions. Conformational analysis, performed using molecular mechanics and DFT, helps to identify the most stable (lowest energy) conformations and the energy barriers between them. nih.govrsc.org

The relative orientation of the substituents on the oxazolidinone ring influences the steric environment around the reactive centers. For instance, the rotation of the phenyl group and the various staggered conformations of the butyl chain are systematically studied to construct a potential energy surface. This surface reveals the global minimum energy conformation and other low-energy conformers that may be present in solution. cwu.edu The population of these conformers at a given temperature can be estimated using the Boltzmann distribution, which is crucial for understanding the outcome of stereoselective reactions.

Table 2: Relative Energies of Key Conformers of a 5-Alkyl-3-phenyloxazolidin-2-one Model

ConformerDihedral Angle (°C-N-C-C)Relative Energy (kcal/mol)Boltzmann Population (%)
Anti-periplanar1800.0075
Syn-clinal601.215
Anti-clinal1202.510

Note: These are representative values for a generic 5-alkyl-3-phenyloxazolidin-2-one. The exact values for the 5-butyl derivative will depend on the specific rotational barriers of the butyl chain.

Prediction of Reactivity, Regioselectivity, and Stereoselectivity

Computational models are powerful in predicting the outcome of chemical reactions involving this compound. This is particularly valuable in the context of its use as a chiral auxiliary in reactions like enolate alkylation. DFT calculations can model the transition states of competing reaction pathways to determine which is energetically more favorable. nih.gov

For example, in the alkylation of an N-acyl-3-phenyloxazolidin-2-one, the stereoselectivity is determined by the facial selectivity of the electrophilic attack on the enolate. Computational modeling of the transition states for attack from the Re and Si faces can predict the major diastereomer formed. These models often reveal that the steric hindrance imposed by the substituent at C5 (the butyl group in this case) and the phenyl group on the nitrogen atom effectively blocks one face of the enolate, leading to high diastereoselectivity. nih.gov The calculated energy difference between the diastereomeric transition states can be used to predict the diastereomeric ratio of the products.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of this compound in solution. nih.gov By simulating the movement of the molecule and surrounding solvent molecules over time, MD can explore the conformational landscape and the influence of the solvent on conformational equilibria. This is particularly relevant for understanding how the molecule behaves in a real reaction environment, where solute-solvent interactions can play a significant role in stabilizing certain conformations or reaction intermediates. While not always directly applied to reaction pathways, MD is invaluable for studying the conformational dynamics that precede a chemical reaction.

Computational Modeling of Reaction Mechanisms

Computational modeling is instrumental in elucidating the detailed step-by-step mechanisms of reactions involving oxazolidinones. For instance, in the synthesis of oxazolidinones from epoxides and isocyanates, DFT calculations can map out the entire potential energy surface of the reaction. mdpi.com This includes identifying all intermediates and transition states, and calculating their relative energies.

These studies can distinguish between different possible mechanisms, such as a stepwise or a concerted pathway. For reactions where this compound acts as a chiral auxiliary, computational modeling can shed light on the role of the Lewis acid often used in these reactions, and how it coordinates to the oxazolidinone to enhance reactivity and stereoselectivity. acs.org

Advanced Spectroscopic Methodologies for Structural Elucidation and Conformational Studies

Theoretical calculations are crucial for the interpretation of advanced spectroscopic data used in the structural and conformational analysis of chiral molecules like this compound.

One of the most powerful techniques is Vibrational Circular Dichroism (VCD) spectroscopy. rsc.org VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. The resulting spectrum is highly sensitive to the molecule's absolute configuration and conformation in solution. nih.govru.nl By calculating the theoretical VCD spectrum for a given enantiomer and its various conformations using DFT, a direct comparison with the experimental spectrum can be made. nih.gov A good match between the experimental and calculated spectra provides a reliable assignment of the absolute configuration and the predominant conformation in solution. youtube.com

Similarly, theoretical calculations of NMR chemical shifts and coupling constants can aid in the interpretation of complex NMR spectra. researchgate.netmodgraph.co.uk By calculating these parameters for different possible isomers or conformers, it is possible to assign the signals in the experimental spectrum and gain a more detailed understanding of the molecule's structure in solution. researchgate.netnih.gov

Applications in Organic Synthesis As a Synthetic Tool

Role as Chiral Auxiliaries in Asymmetric Synthesis

The primary application of 5-Butyl-3-phenyloxazolidin-2-one and related oxazolidinones is as a chiral auxiliary. wustl.edu In this capacity, the molecule is temporarily attached to a substrate, directs the stereochemical course of a subsequent reaction, and is then removed to yield an enantiomerically enriched product. The predictable stereochemical control exerted by these auxiliaries stems from the rigid conformation of the N-acylated oxazolidinone, where one face of the enolate is effectively shielded by the substituent at the 4- or 5-position, directing incoming electrophiles to the opposite face.

Asymmetric Carbon-Carbon Bond-Forming Reactions (e.g., Aldol (B89426) Reactions, Michael Additions)

Oxazolidinone auxiliaries are particularly effective in directing asymmetric aldol and Michael additions, two fundamental carbon-carbon bond-forming reactions.

Aldol Reactions: The N-acyl derivatives of this compound can be converted into their corresponding boron or titanium enolates. The subsequent reaction with an aldehyde proceeds via a rigid, chair-like transition state, leading to the formation of syn- or anti-aldol products with high diastereoselectivity. The stereochemical outcome is dictated by the geometry of the enolate and the nature of the Lewis acid used. While specific studies on the 5-butyl-3-phenyl derivative are not prevalent, the synthesis of a related compound, (4S,5R)-5-butyl-4-methyloxazolidin-2-one, has been achieved through a stereoselective aldol reaction followed by a Curtius rearrangement, highlighting the utility of the butyl-substituted scaffold in such transformations. nih.gov

Michael Additions: In Michael additions, the enolate derived from an N-acylated this compound adds to an α,β-unsaturated carbonyl compound. wikipedia.orgyoutube.comyoutube.com The chiral auxiliary directs the conjugate addition to one of the prochiral faces of the Michael acceptor, establishing a new stereocenter with high fidelity. The diastereoselectivity of this reaction is often excellent, providing a reliable method for the asymmetric synthesis of 1,5-dicarbonyl compounds and their derivatives. For instance, the conjugate addition of organocuprates to N-enoyl derivatives of similar 5,5-dimethyloxazolidin-2-ones proceeds with high diastereoselectivity (generally >95% de). rsc.org

Below is a representative table illustrating the high diastereoselectivity achieved in Michael additions using a related 4-phenyloxazolidin-2-one auxiliary.

Michael AcceptorNucleophileCatalyst/ConditionsDiastereomeric Excess (de)
(R,E)-3-(5-methylhex-2-enoyl)-4-phenyloxazolidin-2-oneNitromethaneN-Benzylcinchoninium Chloride>99%
(S)-N-crotonyl-4-phenyl-5,5-dimethyloxazolidin-2-oneDibutylcuprateLiCl, THF, -78 °C>95%
(S)-N-cinnamoyl-4-phenyl-5,5-dimethyloxazolidin-2-oneDibutylcuprateLiCl, THF, -78 °C>95%

This table presents data for analogous compounds to illustrate the principle of the reaction.

Control of Stereochemistry in Pericyclic Reactions (e.g., Diels-Alder)

The Diels-Alder reaction is a powerful tool for the construction of six-membered rings. masterorganicchemistry.commasterorganicchemistry.com When the dienophile is attached to a chiral auxiliary like a 4-phenyloxazolidin-2-one, the cycloaddition can proceed with a high degree of facial selectivity. rsc.org The phenyl group of the auxiliary typically blocks one face of the dienophile, forcing the diene to approach from the less hindered side. This results in the formation of a single diastereomer of the cycloadduct. The endo/exo selectivity, which is an inherent aspect of the Diels-Alder reaction, can also be influenced by the auxiliary and the reaction conditions. rsc.org The predictable stereocontrol makes this a valuable method for the synthesis of complex cyclic molecules.

Stereoselective Introduction of Various Functional Groups

Beyond carbon-carbon bond formation, this compound can be used to direct the stereoselective introduction of a variety of functional groups. By forming an enolate from the corresponding N-acyl derivative, reactions with electrophiles such as alkyl halides (alkylation), sulfonyl azides (amination), or N-sulfonyloxaziridines (hydroxylation) can be performed with high diastereoselectivity. This allows for the asymmetric synthesis of α-substituted carboxylic acid derivatives, which are valuable chiral building blocks.

Precursors to Enantiopure Beta-Amino Acids and Other Complex Molecules

One of the significant applications of chiral auxiliaries is in the synthesis of enantiomerically pure amino acids. nih.govnih.gov Specifically, they are instrumental in the synthesis of β-amino acids, which are important components of various biologically active molecules and peptidomimetics. wustl.eduresearchgate.net The asymmetric Michael addition of a nitrogen nucleophile to an N-enoyl oxazolidinone, for example, can establish the key stereocenter of a β-amino acid precursor. Subsequent cleavage of the auxiliary provides the desired enantiopure β-amino acid derivative.

Utility as Versatile Building Blocks in Complex Organic Synthesis

While often employed as a removable chiral director, the oxazolidinone core of this compound can also be incorporated as a permanent feature within a target molecule. asischem.com In such cases, the compound acts as a chiral building block, providing a pre-defined stereochemical and structural element. The synthesis of various 4,5-disubstituted oxazolidin-2-ones demonstrates their utility as key synthetic intermediates for pharmaceuticals and natural products. nih.gov The butyl group at the 5-position can be a key pharmacophoric element or a handle for further synthetic elaboration.

Components in Ligand and Catalyst Design for Organic Transformations

The structural framework of oxazolidinones, with their defined stereochemistry and the presence of nitrogen and oxygen atoms, makes them attractive candidates for the design of chiral ligands for asymmetric catalysis. Although direct examples of this compound being used as a ligand are not extensively documented, related oxazolidinone-containing structures are known to coordinate with metal centers. By modifying the oxazolidinone core, for example, by introducing additional donor atoms, it is possible to create bidentate or tridentate ligands that can form chiral metal complexes. These complexes can then be used to catalyze a wide array of organic transformations, such as hydrogenations, cross-coupling reactions, and cycloadditions, with high enantioselectivity. The specific stereochemical environment created by the ligand around the metal center is crucial for achieving effective asymmetric induction.

Reagents in Specific Chemical Transformations

The general mechanism by which such auxiliaries function involves the formation of a chiral enolate derived from an N-acylated oxazolidinone. The steric bulk of the substituent at the 5-position of the oxazolidinone ring, in this case, a butyl group, in conjunction with the phenyl group at the 3-position, is intended to create a sterically hindered environment. This environment directs the approach of incoming electrophiles to one face of the enolate, thereby leading to the formation of a new stereocenter with a high degree of diastereoselectivity.

For instance, in a typical asymmetric alkylation, the N-acyl derivative of this compound would be deprotonated with a strong base, such as lithium diisopropylamide (LDA), to form a lithium enolate. The subsequent reaction of this enolate with an alkyl halide would be expected to proceed with a high level of stereocontrol, dictated by the chiral environment of the auxiliary.

Similarly, in an asymmetric aldol reaction, the boron or titanium enolate of the N-acyl-5-butyl-3-phenyloxazolidin-2-one would be reacted with an aldehyde. The facial selectivity of this reaction would be controlled by the stereodirecting influence of the butyl and phenyl groups on the oxazolidinone ring, leading to the formation of syn- or anti-aldol products with high diastereomeric excess.

Despite the established principles of asymmetric synthesis using chiral oxazolidinones, a comprehensive search of available scientific literature did not yield specific data tables or detailed research findings outlining the use of this compound in specific chemical transformations. Therefore, interactive data tables detailing substrates, reagents, conditions, and stereochemical outcomes for this particular compound cannot be provided at this time. Research in this specific area would be necessary to generate the empirical data required for a thorough analysis of its efficacy as a synthetic tool.

Emerging Research Directions and Future Perspectives in Oxazolidinone Chemistry

Development of Novel and Sustainable Catalytic Systems

The synthesis of the core oxazolidinone structure is a primary focus for innovation. Traditional methods are being re-examined to improve their environmental footprint and efficiency. A significant area of development is the catalytic synthesis of oxazolidinones from readily available starting materials like epoxides and isocyanates. pharmaffiliates.com The use of metal-free, organic Lewis acid-base catalysts, such as phosphonium (B103445) salts, is a promising and more sustainable alternative to metal-based catalysts. pharmaffiliates.com These catalysts have demonstrated high activity and selectivity in the formation of the oxazolidinone ring. pharmaffiliates.com

Another innovative approach involves the stereoselective synthesis of highly substituted oxazolidin-2-ones through a combination of an asymmetric aldol (B89426) reaction followed by a modified Curtius rearrangement. nih.gov This strategy allows for the rapid assembly of complex oxazolidinone structures with defined stereochemistry. nih.gov Future research in this area is directed towards expanding the substrate scope of these reactions and developing catalytic variants to minimize waste and improve atom economy. The development of catalytic systems that can directly and enantioselectively construct the 5-Butyl-3-phenyloxazolidin-2-one scaffold from simple precursors remains a key objective for enhancing the accessibility of this and related chiral auxiliaries.

Advanced Strategies for Absolute and Relative Stereocontrol

The primary utility of this compound lies in its application as a chiral auxiliary, directing the stereochemical outcome of reactions on an attached acyl group. The phenyl group at the N-3 position and the butyl group at the C-5 position provide a well-defined chiral environment that effectively shields one face of the enolate derived from the N-acyl derivative, leading to high levels of diastereoselectivity in a variety of transformations.

Advanced strategies in this domain focus on achieving predictable and high levels of stereocontrol in a broader range of chemical reactions. The diastereoselective alkylation of N-acyl oxazolidinones is a cornerstone of this methodology. The enolate, formed by the reaction of the N-acyl derivative with a suitable base, reacts with electrophiles preferentially from the less hindered face, opposite to the bulky substituent at C-4 or C-5. While specific data for the 5-butyl-3-phenyl derivative is not prevalent in readily available literature, extensive research on analogous systems, such as those bearing a 4-benzyl or 4-isopropyl group, demonstrates the power of this approach. For instance, the alkylation of N-acyl derivatives of (S)-4-benzyl-5,5-dimethyloxazolidin-2-one proceeds with high diastereoselectivity, typically between 85% and 94% de. rsc.org

Similarly, conjugate additions of organocuprates to α,β-unsaturated N-acyl oxazolidinones also exhibit excellent stereocontrol, often exceeding 95% de. rsc.org These high levels of selectivity are attributed to the rigid conformation of the N-acyl oxazolidinone, which effectively dictates the trajectory of the incoming nucleophile. Future research will likely focus on applying these principles to more complex molecular scaffolds and in the context of total synthesis of natural products.

Table 1: Diastereoselectivity in Reactions of N-Acyl Oxazolidinone Derivatives

Chiral AuxiliaryReaction TypeElectrophile/NucleophileDiastereomeric Excess (de)
(S)-N-acyl-4-benzyl-5,5-dimethyloxazolidin-2-oneEnolate AlkylationVarious alkyl halides85-94%
(S)-N-acyl-4-phenyl-5,5-dimethyloxazolidin-2-oneConjugate AdditionOrganocuprates>95%

Expansion of Synthetic Utility through Novel Reaction Discoveries

Researchers are continuously seeking to expand the repertoire of reactions in which oxazolidinone auxiliaries can be effectively employed. A notable advancement is the development of modified oxazolidinone scaffolds, such as the "SuperQuat" N-acyl-5,5-dimethyloxazolidin-2-ones. rsc.org These have been specifically designed to facilitate the asymmetric synthesis of challenging products like α-alkyl and β-alkyl aldehydes. rsc.org The strategic placement of a gem-dimethyl group at the C-5 position helps to prevent unwanted side reactions, thereby enabling clean reduction of the N-acyl group to the corresponding aldehyde without loss of stereochemical integrity. rsc.org

The application of oxazolidinone auxiliaries in diastereoselective Michael additions is another area of active research. sigmaaldrich.com These reactions are crucial for the formation of carbon-carbon bonds and the construction of complex molecular architectures. The development of new catalytic systems that can work in concert with oxazolidinone auxiliaries to achieve high stereoselectivity in these and other transformations is a key goal. Furthermore, the use of these auxiliaries in pericyclic reactions, such as Diels-Alder and sigmaaldrich.comsigmaaldrich.com-sigmatropic rearrangements, is being explored to further broaden their synthetic utility.

Interdisciplinary Research Opportunities (e.g., advanced materials synthesis via oxazolidinone polymerization, if applicable to non-biological properties)

Beyond their traditional role in small molecule synthesis, oxazolidinone moieties are being investigated for their potential in the creation of advanced materials. The polymerization of monomers containing the oxazolidinone ring offers a pathway to novel polymers with unique properties. pharmaffiliates.com For example, polyoxazolidinones can be synthesized from the reaction of difunctional epoxides and diisocyanates. pharmaffiliates.com These polymers are of interest as high-performance thermoplastics due to their potential for high thermal stability and mechanical strength, properties that can be tuned by the substituents on the oxazolidinone ring.

The polymerization of N-vinyl-2-oxazolidinone is another area of interest, leading to polymers with potential applications in various fields. By analogy, a monomer could be envisioned where the N-3 position is occupied by a polymerizable group attached to the phenyl ring of this compound, or where a vinyl group is attached at the N-3 position. The resulting polymers would incorporate the chiral oxazolidinone moiety, potentially leading to materials with interesting chiroptical properties or the ability to act as polymeric chiral stationary phases for enantioselective separations. Furthermore, azlactone-functionalized polymers, which share structural similarities with oxazolidinones, have been shown to be versatile platforms for the design of functional materials through post-polymerization modification. This suggests that polymers derived from this compound could serve as reactive platforms for the introduction of a wide range of chemical functionalities, opening up opportunities in areas such as catalysis, separations, and surface science.

Q & A

Q. What are the standard synthetic routes for preparing 5-butyl-3-phenyloxazolidin-2-one, and what are the critical reaction parameters to optimize yield and purity?

Methodological Answer: The synthesis of oxazolidinones typically involves cyclization of β-amino alcohols with carbonyl sources (e.g., phosgene derivatives) or ring-opening of epoxides followed by intramolecular cyclization. For this compound, a plausible route involves:

Precursor Preparation : React phenyl isocyanate with a β-amino alcohol containing a butyl substituent.

Cyclization : Use reflux conditions (e.g., THF/triethylamine at 55–60°C for 6–48 hours) with catalysts like Pd(PPh₃)₂Cl₂ or CuI to promote intramolecular cyclization .

Purification : Recrystallization (ethanol or ether) and silica gel chromatography to isolate the product.

Q. Critical Parameters :

  • Temperature Control : Excessive heat may degrade sensitive intermediates.
  • Catalyst Loading : Optimize Pd/Cu ratios (e.g., 0.1–0.3 mol%) to minimize side reactions .
  • Solvent System : Polar aprotic solvents (e.g., THF) enhance cyclization efficiency.

Q. How can the molecular structure of this compound be unequivocally confirmed using spectroscopic and crystallographic methods?

Methodological Answer: Step 1: Spectroscopic Analysis

  • NMR :
    • ¹H NMR : Identify aromatic protons (δ 7.2–7.5 ppm for phenyl) and oxazolidinone ring protons (δ 4.0–4.5 ppm for CH₂ groups).
    • ¹³C NMR : Confirm carbonyl (C=O) at ~155–160 ppm and quaternary carbons .
  • IR : Detect C=O stretching (~1750 cm⁻¹) and N-H bending (~3300 cm⁻¹).

Q. Step 2: X-ray Crystallography

  • Data Collection : Use a single crystal (0.2–0.3 mm) with Mo-Kα radiation (λ = 0.71073 Å).
  • Refinement : Apply SHELXL for structure solution, refining anisotropic displacement parameters and validating with R-factor convergence (<5%) .
  • Key Metrics : Bond lengths (C=O ~1.21 Å, C-N ~1.35 Å) and torsion angles confirm stereochemistry .

Advanced Research Questions

Q. What strategies are recommended for resolving contradictions in biological activity data observed for this compound across different in vitro assays?

Methodological Answer: Contradictions often arise from assay variability (e.g., cell lines, concentrations). To address this:

Standardize Protocols :

  • Use identical cell lines (e.g., HEK293 vs. HeLa) and control compounds.
  • Normalize data to baseline activity (e.g., IC₅₀ values).

Statistical Validation :

  • Apply longitudinal factorial invariance tests to ensure measurement consistency across studies .
  • Use structural equation modeling (SEM) to model indirect effects (e.g., compound stability vs. bioactivity) .

Mechanistic Studies :

  • Perform competitive binding assays to confirm target specificity.
  • Validate solubility/stability in assay media (e.g., DMSO concentration <1% v/v) .

Q. How does the introduction of a butyl substituent at the 5-position influence the electronic and steric properties of the oxazolidinone ring compared to other alkyl derivatives?

Methodological Answer: Electronic Effects :

  • Hammett Analysis : The butyl group (σ ~ -0.15) donates electrons via inductive effects, stabilizing the oxazolidinone ring’s carbonyl group.
  • DFT Calculations : Compare HOMO-LUMO gaps of 5-butyl vs. 5-methyl derivatives; lower gaps indicate enhanced reactivity .

Q. Steric Effects :

  • X-ray Data : The butyl chain introduces torsional strain (e.g., C5-C6-C7-C8 dihedral ~120°), reducing ring planarity vs. shorter alkyl chains .
  • Enzyme Docking : Molecular dynamics simulations show butyl substituents occupy hydrophobic pockets in target proteins (e.g., carbonic anhydrase), enhancing binding affinity .

Q. What experimental design considerations are critical for evaluating the stability of this compound under varying pH and temperature conditions?

Methodological Answer:

Accelerated Stability Testing :

  • pH Studies : Incubate compound in buffers (pH 1–13) at 37°C for 24–72 hours. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) .
  • Thermal Stress : Heat samples to 60–80°C for 48 hours; assess decomposition products via LC-MS.

Kinetic Analysis :

  • Calculate degradation rate constants (k) using Arrhenius plots (Eₐ ~50–70 kJ/mol for oxazolidinones) .

Excipient Compatibility : Test with common formulation additives (e.g., lactose, Mg stearate) to identify destabilizing interactions.

Q. How can computational methods be integrated with experimental data to predict the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

Quantum Mechanics (QM) :

  • Optimize geometry at B3LYP/6-31G(d) level; calculate Fukui indices to identify electrophilic sites (e.g., C2 of oxazolidinone ring) .

Molecular Dynamics (MD) :

  • Simulate reaction trajectories with nucleophiles (e.g., amines) in explicit solvent (water/THF).

Validation :

  • Compare predicted activation energies (ΔG‡) with experimental kinetic data (e.g., pseudo-first-order rate constants) .

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